5-tert-Butyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid
Description
5-tert-Butyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid (CAS 2060028-18-2) is a triazole-based carboxylic acid derivative with a molecular formula of C₁₃H₁₄N₄O₄ and a molecular weight of 290.27 g/mol . Its structure features a 1,2,4-triazole core substituted with a tert-butyl group at position 5, a 3-nitrophenyl group at position 1, and a carboxylic acid moiety at position 3.
Properties
Molecular Formula |
C13H14N4O4 |
|---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
5-tert-butyl-1-(3-nitrophenyl)-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C13H14N4O4/c1-13(2,3)12-14-10(11(18)19)15-16(12)8-5-4-6-9(7-8)17(20)21/h4-7H,1-3H3,(H,18,19) |
InChI Key |
GEIWHGGNVYCTSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=NN1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution and Cyclization via Grignard Reagents
- Step 1 : 1-Substituted-4,5-dibromo-1H-1,2,3-triazole is dissolved in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF) (mass-to-volume ratio 1:2–50) and cooled to −78°C–0°C.
- Step 2 : Isopropylmagnesium chloride (Grignard reagent) is added, followed by C₁–C₄ low-alcohol to yield 1-substituted-4-bromo-1H-1,2,3-triazole.
- Step 3 : Carbon dioxide is introduced at −30°C–0°C, followed by hydrochloric acid quenching (pH 1–5) and extraction with organic solvents.
- Step 4 : Methylation with methyl iodide and alkali in THF/METHF-DMF/DMA (1–99% v/v) at 0°C–80°C yields the carboxylic acid derivative.
Key Data :
| Parameter | Value |
|---|---|
| Yield (Step 3) | 70–85% |
| Reaction Time | 5–48 hours |
| Purification | Crystallization at −5°C–5°C |
Click Chemistry-Based Synthesis
- Reactants : tert-Butyl propiolate derivatives and 3-nitrophenyl azides.
- Conditions : CuI (10 mol%), DIPEA (1.5 eq), DMF, 0°C for 5 minutes.
- Steps :
Key Data :
| Parameter | Value |
|---|---|
| Yield | 90–97% |
| Purity | >95% (HPLC) |
| Reaction Scale | Up to 10 mmol |
Microwave-Assisted Condensation
- Reactants : Carboxylic acid (e.g., 3-nitrobenzoic acid) and aminoguanidine bicarbonate.
- Conditions : Sealed vial, microwave irradiation (150–200 W), 120°C–180°C for 10–30 minutes.
- Steps :
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–92% |
| Reaction Time | 10–30 minutes |
| Energy Efficiency | 30% faster than conventional |
Cyclization of Hydrazide Derivatives
- Reactants : tert-Butyl carbazate and 3-nitrophenyl isothiocyanate.
- Conditions : Reflux in ethanol (3–5 hours), followed by NaOH-mediated cyclization.
- Steps :
Key Data :
| Parameter | Value |
|---|---|
| Yield | 80–85% |
| Byproduct | <5% (thione tautomer) |
Comparative Analysis of Methods
Critical Considerations
- Purity Control : Chromatography (SiO₂, ethyl acetate/hexane) is essential for Grignard and hydrazide methods.
- Functional Group Sensitivity : Nitro groups require inert atmospheres to prevent reduction.
- Green Chemistry : Microwave and click chemistry methods reduce solvent waste.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylate salt.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), sodium hydroxide (for hydrolysis), and various nucleophiles for substitution reactions. The conditions typically involve moderate temperatures and the use of solvents like ethanol or water.
Major Products Formed
The major products formed from these reactions include the corresponding amino derivative (from reduction), substituted triazole derivatives (from substitution), and carboxylate salts (from hydrolysis).
Scientific Research Applications
5-tert-Butyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Agrochemicals: It is explored for its potential use as a herbicide or pesticide due to its ability to inhibit specific enzymes in plants.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can bind to and inhibit the activity of specific enzymes. The triazole ring can also interact with biological macromolecules, leading to changes in their function.
Comparison with Similar Compounds
Substituent Variation and Molecular Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|---|---|
| 5-tert-Butyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid | 2060028-18-2 | C₁₃H₁₄N₄O₄ | 290.27 | 3-Nitrophenyl, tert-butyl | Strong electron-withdrawing nitro group |
| 5-tert-Butyl-1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid | 1154371-12-6 | C₁₃H₁₄FN₃O₂ | 263.27 | 3-Fluorophenyl, tert-butyl | Moderate electron-withdrawing fluoro group |
| 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives | Not specified | Varies | ~250–300 | 3-Pyridyl, phenyl | Heteroaromatic pyridyl group |
| 5-(Trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid | 944897-41-0 | C₄H₂F₃N₃O₂ | 181.07 | Trifluoromethyl | Compact structure, high electronegativity |
| D-Ribofuranosyl-1H-1,2,4-triazole-3-carboxylic acid | Not specified | C₈H₁₁N₃O₆ | ~245.19 | Ribofuranosyl sugar moiety | Nucleoside analog potential |
Key Observations:
- Molecular Weight : The tert-butyl and nitrophenyl groups contribute to higher molecular weight (290.27 g/mol) compared to simpler analogs like the trifluoromethyl derivative (181.07 g/mol) .
- Biological Activity : Analogs such as 5-phenyl-1-(3-pyridyl)-triazole derivatives exhibit anti-inflammatory properties, suggesting that the target compound’s nitro group may confer distinct pharmacological profiles .
Biological Activity
5-tert-Butyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a compound belonging to the class of 1,2,4-triazole derivatives, which have garnered significant attention for their diverse biological activities. This article explores the biological activity of this specific compound, highlighting its potential applications in pharmacology and medicine.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C13H14N4O3
- CAS Number : 2060028-18-2
The presence of the triazole ring and the nitrophenyl group contributes to its biological activity. The tert-butyl group enhances lipophilicity, potentially improving membrane permeability.
Antimicrobial Activity
-
Antitubercular Activity :
Research indicates that triazole derivatives exhibit significant inhibitory effects against Mycobacterium tuberculosis. In studies involving similar compounds, derivatives showed more than 90% inhibition at concentrations as low as 6.25 µg/mL against M. tuberculosis H37RV using the BACTEC method . While specific data on this compound is limited, its structural similarity to other effective triazoles suggests potential antitubercular properties. -
Antibacterial and Antifungal Activity :
Triazole compounds are known for their antibacterial and antifungal properties. For instance, studies have demonstrated that various triazole derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid synthesis.
Antioxidant Activity
Triazole derivatives have also been investigated for their antioxidant properties. In related studies, compounds demonstrated significant radical scavenging activity, with some achieving IC50 values comparable to standard antioxidants like ascorbic acid . This suggests that this compound may possess similar capabilities.
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of triazoles have been documented in various studies. Compounds within this class have shown potential in reducing inflammation markers and alleviating pain in animal models . Given the structure of this compound, it is plausible that it may exhibit similar effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key findings include:
- Substituent Effects : The nature and position of substituents on the triazole ring significantly influence biological activity. For example, electron-withdrawing groups like nitro enhance antimicrobial efficacy .
- Lipophilicity : The presence of hydrophobic groups (e.g., tert-butyl) can improve membrane penetration and bioavailability .
Study 1: Antimycobacterial Activity
A study evaluated various 1,2,4-triazoles against M. tuberculosis. Compounds with similar structural motifs to this compound exhibited potent activity with MIC values below 10 µg/mL .
Study 2: Antioxidant Potential
In a comparative analysis of antioxidant activities among several triazole derivatives, one compound showed an IC50 value of 0.397 µM in ABTS assays, indicating strong radical scavenging ability comparable to ascorbic acid .
Q & A
Q. What are the optimal synthetic routes for 5-tert-butyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A two-step synthesis is commonly employed:
Esterification : React 5-amino-1,2,4-triazole-3-carboxylic acid with methanol to form the methyl ester intermediate. This step requires anhydrous conditions and catalytic acid (e.g., H₂SO₄) at reflux (60–70°C) for 6–8 hours .
Nitrophenyl Introduction : Treat the intermediate with nitric acid under controlled nitration conditions (0–5°C) to introduce the 3-nitrophenyl group. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield (>65%) and purity (>95%) .
Optimization : Monitor reaction progress using TLC, and adjust stoichiometry of nitric acid to avoid over-nitration.
Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., tert-butyl at C5, nitrophenyl at N1). Key signals include tert-butyl protons at δ 1.3–1.5 ppm and aromatic protons from nitrophenyl at δ 7.5–8.5 ppm .
- X-ray Crystallography : Resolve crystal structure to validate spatial arrangement, particularly for verifying regioselectivity in nitration (ortho vs. para substitution) .
- HPLC-MS : Quantify purity (>98%) and detect impurities using reverse-phase C18 columns with UV detection at 254 nm .
Q. What are the critical safety considerations when handling this compound in laboratory environments?
- Methodological Answer :
- Hazards : Classified as acutely toxic (oral Category 4), skin irritant (Category 2), and respiratory irritant. Dust formation poses inhalation risks .
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.
- Emergency Protocols :
- Inhalation : Immediate relocation to fresh air; administer oxygen if breathing is labored .
- Skin Contact : Wash with soap and water for 15 minutes; monitor for erythema .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of derivatives for pharmacological applications?
- Methodological Answer :
- Derivatization : Synthesize analogs by modifying the tert-butyl group (e.g., isopropyl, cyclohexyl) or replacing the nitro group with halogens (Cl, Br). Assess solubility via logP measurements .
- Biological Assays : Test COX-2 inhibition using enzyme-linked immunosorbent assays (ELISA) at 10–100 µM concentrations. Compare IC₅₀ values to establish substituent effects on activity .
- Data Correlation : Use multivariate analysis (e.g., PCA) to link electronic (Hammett σ) and steric (Taft Es) parameters to inhibitory potency .
Q. What methodologies resolve contradictory data in biological activity assays for analogs?
- Methodological Answer :
- Source Identification : Check for synthetic impurities (e.g., regioisomers from nitration) via LC-MS. Reproduce assays with HPLC-purified batches .
- Assay Standardization : Use positive controls (e.g., Celecoxib for COX-2 inhibition) and normalize data to cell viability (MTT assay) .
- Meta-Analysis : Compare results across multiple studies; discrepancies in IC₅₀ may arise from variations in enzyme sources (human recombinant vs. murine) .
Q. What computational approaches predict binding affinity and molecular interactions with target enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 3LN1). Key interactions include hydrogen bonding between the carboxylic acid group and Arg120/His90 residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- Pharmacophore Modeling : Identify essential features (e.g., nitro group for π-π stacking with Tyr355) using Schrödinger’s Phase .
Q. How can stability studies evaluate degradation pathways under experimental conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions (0.1M HCl/NaOH). Monitor degradation via HPLC at t = 0, 7, 14 days .
- Identification of Degradants : Use LC-QTOF-MS to characterize byproducts (e.g., decarboxylation products or nitro-group reduction to amine) .
- Storage Recommendations : Store desiccated at –20°C in amber vials to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
